![molecular formula C11H10Cl2N4OS B2624578 4-Amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one CAS No. 676463-78-8](/img/structure/B2624578.png)

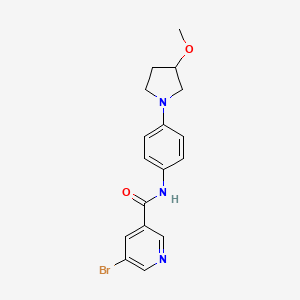

4-Amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

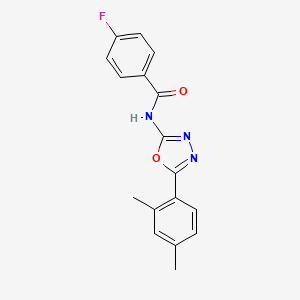

4-Amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one, commonly known as DMT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMT is a member of the triazine family and is known for its ability to modulate neurotransmitter activity in the brain.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound’s thioether functionality and triazine ring make it a promising candidate for antimicrobial research. Researchers have investigated its efficacy against bacteria, fungi, and other microorganisms. Preliminary studies suggest that it inhibits microbial growth by disrupting essential cellular processes. Further exploration is needed to optimize its activity and understand its mechanism of action .

Anticancer Potential

Given the prevalence of cancer, compounds with potential anticancer properties are highly sought after. The 4-amino-3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has been evaluated for its cytotoxic effects on cancer cell lines. Researchers have observed promising results, indicating its ability to induce apoptosis and inhibit tumor growth. However, more detailed studies are necessary to elucidate its specific targets and pathways .

Antioxidant Properties

The compound’s structure suggests potential antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Researchers have investigated its radical-scavenging abilities and its impact on oxidative damage. Understanding its antioxidant mechanisms could lead to novel therapeutic strategies .

Metal Ion Chelation

The sulfur-containing moiety in the compound may facilitate metal ion binding. Chelation therapy is used to treat heavy metal poisoning and other metal-related disorders. Preliminary studies indicate that this compound can form stable complexes with metal ions. Further research could explore its potential as a chelating agent .

Photocatalysis and Environmental Applications

Triazine derivatives often exhibit photocatalytic properties. Researchers have explored the compound’s ability to degrade organic pollutants under UV or visible light irradiation. Its potential for water purification, air detoxification, and pollutant removal warrants further investigation .

Herbicide Development

The compound’s structural features resemble those of herbicides. Researchers have studied its effects on plant growth and weed control. Its selective herbicidal activity could be harnessed for sustainable agriculture and weed management .

Potential as a Molecular Scaffold

Beyond specific applications, the compound’s unique structure makes it an interesting molecular scaffold. Medicinal chemists can modify its functional groups to create derivatives with tailored properties. These derivatives may find applications in drug discovery, agrochemicals, or materials science .

Eigenschaften

IUPAC Name |

4-amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4OS/c1-6-10(18)17(14)11(16-15-6)19-5-7-2-3-8(12)4-9(7)13/h2-4H,5,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVVWDJQLBQJHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)SCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-5-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2624495.png)

![Ethyl 6-methyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2624497.png)

![Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate](/img/structure/B2624500.png)

![2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2624504.png)

![(4As,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-2-one;hydrochloride](/img/structure/B2624510.png)

![(E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol](/img/structure/B2624515.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2624516.png)

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2624518.png)